N-nitroso-N-(propan-2-yl)cyclopropanamine
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Overview
Description
N-nitroso-N-(propan-2-yl)cyclopropanamine is a chemical compound with the molecular formula C6H12N2O. It is a member of the nitrosamine family, which are compounds known for their nitroso group bound to an amine. Nitrosamines are of significant interest due to their potential carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-nitroso-N-(propan-2-yl)cyclopropanamine typically involves the nitrosation of N-(propan-2-yl)cyclopropanamine. This reaction can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid . The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired nitrosamine compound.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining stringent safety protocols due to the potential hazards associated with nitrosamines .
Chemical Reactions Analysis
Types of Reactions
N-nitroso-N-(propan-2-yl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso oxides, while reduction can produce amines .
Scientific Research Applications
N-nitroso-N-(propan-2-yl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosamine chemistry.
Biology: Research on its biological effects, particularly its potential carcinogenicity, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-nitroso-N-(propan-2-yl)cyclopropanamine involves its interaction with biological molecules. Nitrosamines are known to form electrophiles that can react with DNA, leading to mutations and potentially initiating carcinogenesis . The molecular targets include DNA bases, and the pathways involved are related to the metabolic activation of the nitrosamine by cytochrome P450 enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-nitrosodiisopropylamine
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosoethylisopropylamine
Uniqueness
N-nitroso-N-(propan-2-yl)cyclopropanamine is unique due to its specific structure, which includes a cyclopropane ring. This structural feature can influence its reactivity and biological activity compared to other nitrosamines .
Properties
Molecular Formula |
C6H12N2O |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
N-cyclopropyl-N-propan-2-ylnitrous amide |
InChI |
InChI=1S/C6H12N2O/c1-5(2)8(7-9)6-3-4-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
HMTLJYSDCNYEKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1CC1)N=O |
Origin of Product |
United States |
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